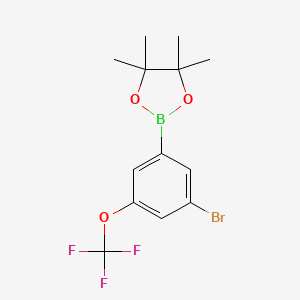

3-Bromo-5-(trifluoromethoxy)phenylboronic acid pinacol ester

描述

属性

IUPAC Name |

2-[3-bromo-5-(trifluoromethoxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15BBrF3O3/c1-11(2)12(3,4)21-14(20-11)8-5-9(15)7-10(6-8)19-13(16,17)18/h5-7H,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHVHGIUPEAOMSW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2)Br)OC(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15BBrF3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

366.97 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-5-(trifluoromethoxy)phenylboronic acid pinacol ester typically involves the reaction of 3-Bromo-5-(trifluoromethoxy)phenylboronic acid with pinacol in the presence of a suitable solvent such as toluene. The reaction is usually carried out under reflux conditions to ensure complete conversion .

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable methods, such as continuous flow synthesis, to enhance yield and efficiency. The use of automated systems and optimized reaction conditions can further improve the production process .

化学反应分析

Types of Reactions

3-Bromo-5-(trifluoromethoxy)phenylboronic acid pinacol ester primarily undergoes cross-coupling reactions, such as the Suzuki–Miyaura coupling. This reaction involves the formation of a carbon-carbon bond between the boronic ester and an aryl or vinyl halide in the presence of a palladium catalyst .

Common Reagents and Conditions

Reagents: Palladium catalysts (e.g., Pd(PPh₃)₄), bases (e.g., potassium carbonate), and solvents (e.g., toluene, ethanol).

Conditions: The reaction is typically carried out under mild conditions, with temperatures ranging from room temperature to 100°C.

Major Products

The major products formed from these reactions are biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .

科学研究应用

Chemical Properties and Structure

- Molecular Formula : C₁₃H₁₅BBrF₃O₃

- Molecular Weight : 353.08 g/mol

- CAS Number : 1799485-18-9

The compound features a boronic acid moiety, which is crucial for its role in organic synthesis, particularly in cross-coupling reactions.

Organic Synthesis

3-Bromo-5-(trifluoromethoxy)phenylboronic acid pinacol ester is primarily utilized as a building block in organic synthesis. Its ability to participate in Suzuki-Miyaura coupling reactions allows for the creation of complex organic molecules, which are essential in pharmaceuticals and agrochemicals.

Key Reactions :

- Suzuki-Miyaura Coupling : This reaction involves the coupling of aryl or vinyl halides with boronic esters in the presence of a palladium catalyst, forming biaryl compounds that are vital intermediates in drug development and material science.

| Reaction Type | Description |

|---|---|

| Suzuki-Miyaura Coupling | Forms carbon-carbon bonds between aryl halides and boronic esters |

| Protodeboronation | Involves removal of the boronic ester group under catalytic conditions |

| Oxidation/Reduction | Can undergo oxidation to form phenols or reduction to hydrocarbons |

Medicinal Chemistry

In medicinal chemistry, this compound serves as a precursor for synthesizing biologically active compounds. Its unique trifluoromethoxy group enhances the reactivity and selectivity in various biological applications, making it valuable for drug discovery.

Case Study Example :

A study demonstrated that derivatives of this compound could inhibit specific enzymes involved in cancer pathways, showcasing its potential as a therapeutic agent .

Material Science

The compound contributes to the development of advanced materials such as polymers and nanomaterials. Its role as a building block allows researchers to design materials with specific electronic and mechanical properties.

Biochemical Interactions

The compound also exhibits interactions with various biomolecules, influencing cellular processes such as signaling pathways. It can modulate enzyme activity by forming stable complexes with active site residues, thereby altering their function.

作用机制

The mechanism of action of 3-Bromo-5-(trifluoromethoxy)phenylboronic acid pinacol ester in Suzuki–Miyaura coupling involves several key steps:

Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl or vinyl halide, forming a palladium complex.

Transmetalation: The boronic ester transfers its organic group to the palladium complex.

Reductive Elimination: The palladium complex undergoes reductive elimination, forming the desired biaryl product and regenerating the palladium catalyst.

相似化合物的比较

Structural Features and Substituent Effects

Key structural analogs include:

3-Bromo-5-propoxyphenylboronic acid pinacol ester (CAS: 1218790-36-3): Replaces -OCF₃ with a propoxy (-OCH₂CH₂CH₃) group .

5-Chloro-2-(trifluoromethoxy)phenylboronic acid pinacol ester (CAS: 870822-78-9): Substitutes bromine with chlorine and alters substitution position .

3-Chloro-5-(trifluoromethyl)phenylboronic acid pinacol ester (CAS: 942069-65-0): Replaces -OCF₃ with -CF₃ and bromine with chlorine .

Electronic Effects :

- The -OCF₃ group in the target compound is electron-withdrawing, reducing electron density on the aromatic ring and directing electrophilic substitution reactions to meta/para positions. This contrasts with electron-donating groups (e.g., propoxy), which increase ring reactivity .

- Bromine’s steric bulk and inductive effects further modulate reactivity in cross-couplings compared to smaller halogens like chlorine .

Solubility in Organic Solvents

Pinacol esters generally exhibit superior solubility in organic solvents compared to boronic acids. Experimental data highlights:

Key Insight: The trifluoromethoxy group’s polarity enhances solubility in polar solvents (e.g., chloroform), while non-polar solvents (e.g., methylcyclohexane) show reduced miscibility .

Hydrolysis Stability

Hydrolysis of pinacol esters to boronic acids is critical for their reactivity. Evidence from para-substituted analogs (Fig. 1B–C, ) reveals:

- Electron-withdrawing groups (e.g., -OCF₃) slow hydrolysis by stabilizing the ester via inductive effects.

- Electron-donating groups (e.g., -NH₂) accelerate hydrolysis (half-life: 3 hours in water vs. 10 minutes for -OH/-acetamide analogs) .

While direct data for the target compound is unavailable, its -OCF₃ group likely confers intermediate hydrolysis stability compared to -NH₂ or -OCH₃ analogs.

Reactivity in Cross-Coupling Reactions

- Suzuki-Miyaura Coupling : The target compound’s bromine and -OCF₃ groups enable selective couplings. Electron-withdrawing substituents favor oxidative addition in palladium catalysis .

- Comparison with Chlorinated Analogs : Chlorine’s smaller size and weaker C–X bond may lead to faster transmetallation but lower selectivity compared to bromine .

常见问题

Q. Basic Research Focus

- Storage : Keep at 2–8°C in airtight, moisture-resistant containers under inert gas (e.g., argon) to prevent hydrolysis .

- Handling : Use gloveboxes or Schlenk lines for air-sensitive steps. Avoid prolonged exposure to light, which may degrade the boronic ester.

- Stability Monitoring : Regular NMR (¹¹B or ¹H) or HPLC analysis detects hydrolysis or decomposition .

How can researchers resolve contradictions in reported catalytic efficiencies of similar boronic esters?

Advanced Research Focus

Discrepancies often stem from:

- Substrate Purity : Trace moisture or residual acids in boronic esters inhibit Pd catalysts. Pre-treatment with molecular sieves improves reactivity .

- Ligand-Catalyst Mismatch : Bulky ligands may fail with electron-deficient substrates; screen ligands (e.g., SPhos vs. XPhos) systematically .

- Byproduct Formation : Phenolic byproducts from premature hydrolysis compete in coupling. Using anhydrous bases (e.g., powdered K₃PO₄) minimizes this .

What computational or spectroscopic methods characterize the boron-centered reactivity of this compound?

Q. Advanced Research Focus

- ¹¹B NMR Spectroscopy : Directly monitors boronate formation (δ ~30 ppm for pinacol esters) and hydrolysis (δ ~18 ppm for free boronic acids) .

- DFT Calculations : Predict transmetallation barriers and optimize ligand-substrate interactions .

- X-ray Crystallography : Resolves steric effects of substituents on boron geometry, guiding catalyst design .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。